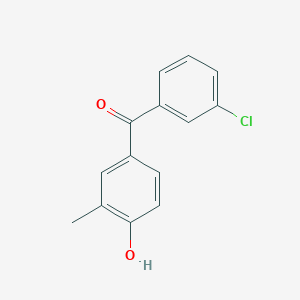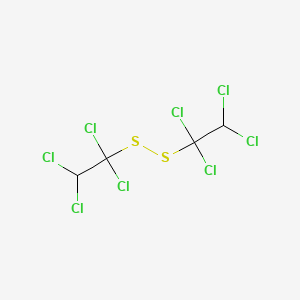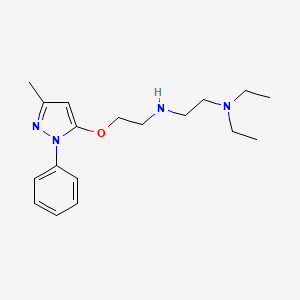
Ethylenediamine, N,N-diethyl-N'-(2-(3-methyl-1-phenyl-5-pyrazolyloxy)ethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethylenediamine, N,N-diethyl-N’-(2-(3-methyl-1-phenyl-5-pyrazolyloxy)ethyl)-: is a complex organic compound characterized by its unique structure, which includes an ethylenediamine backbone substituted with diethyl and pyrazolyloxy groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Ethylenediamine, N,N-diethyl-N’-(2-(3-methyl-1-phenyl-5-pyrazolyloxy)ethyl)- typically involves multiple steps:
Formation of the Pyrazole Ring: The initial step involves the synthesis of the pyrazole ring, which can be achieved through the reaction of hydrazine with an appropriate β-diketone.
Attachment of the Phenyl Group: The phenyl group is introduced via a Friedel-Crafts acylation reaction.
Formation of the Pyrazolyloxy Group: The pyrazole ring is then reacted with an appropriate alkyl halide to form the pyrazolyloxy group.
Formation of the Ethylenediamine Backbone: The ethylenediamine backbone is synthesized separately and then reacted with diethylamine.
Final Coupling Reaction: The final step involves coupling the ethylenediamine backbone with the pyrazolyloxy group under appropriate conditions, such as using a base like sodium hydride in a polar aprotic solvent.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring and the ethylenediamine backbone.
Reduction: Reduction reactions can occur at the phenyl group and the pyrazole ring.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the ethylenediamine backbone.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include alkyl halides and bases like sodium hydride.
Major Products:
Oxidation: Products include oxidized derivatives of the pyrazole ring and ethylenediamine backbone.
Reduction: Products include reduced derivatives of the phenyl group and pyrazole ring.
Substitution: Products include substituted derivatives of the ethylenediamine backbone.
Applications De Recherche Scientifique
Chemistry:
- Used as a ligand in coordination chemistry to form metal complexes.
- Employed in organic synthesis as a building block for more complex molecules.
Biology:
- Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine:
- Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry:
- Utilized in the development of new materials with specific properties, such as polymers and resins.
Mécanisme D'action
The mechanism of action of Ethylenediamine, N,N-diethyl-N’-(2-(3-methyl-1-phenyl-5-pyrazolyloxy)ethyl)- involves its interaction with various molecular targets, including enzymes and receptors. The pyrazole ring and ethylenediamine backbone play crucial roles in binding to these targets, leading to modulation of their activity. The compound can inhibit or activate specific pathways, depending on the context and the target involved.
Comparaison Avec Des Composés Similaires
Ethylenediamine, N,N-diethyl-: Similar backbone but lacks the pyrazolyloxy group.
N-Ethylethylenediamine: Similar structure but with an ethyl group instead of the pyrazolyloxy group.
N-(1-Naphthyl)ethylenediamine: Similar backbone but with a naphthyl group instead of the pyrazolyloxy group.
Uniqueness: Ethylenediamine, N,N-diethyl-N’-(2-(3-methyl-1-phenyl-5-pyrazolyloxy)ethyl)- is unique due to the presence of the pyrazolyloxy group, which imparts distinct chemical and biological properties. This group enhances the compound’s ability to interact with specific molecular targets, making it a valuable scaffold for drug development and other applications.
Propriétés
Numéro CAS |
15083-48-4 |
|---|---|
Formule moléculaire |
C18H28N4O |
Poids moléculaire |
316.4 g/mol |
Nom IUPAC |
N',N'-diethyl-N-[2-(5-methyl-2-phenylpyrazol-3-yl)oxyethyl]ethane-1,2-diamine |
InChI |
InChI=1S/C18H28N4O/c1-4-21(5-2)13-11-19-12-14-23-18-15-16(3)20-22(18)17-9-7-6-8-10-17/h6-10,15,19H,4-5,11-14H2,1-3H3 |
Clé InChI |
ULFJNSTZAKKUBC-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CCNCCOC1=CC(=NN1C2=CC=CC=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



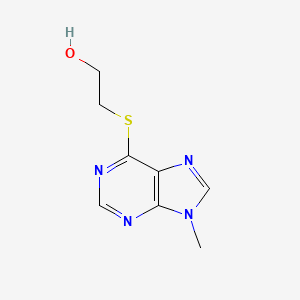
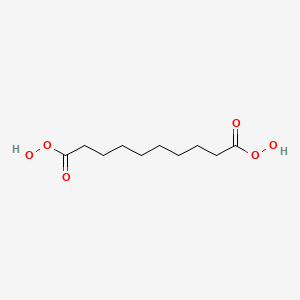
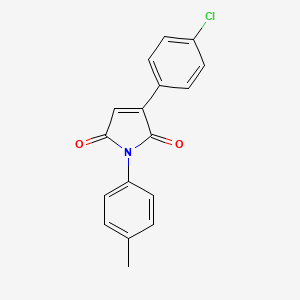


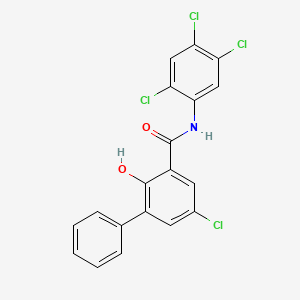
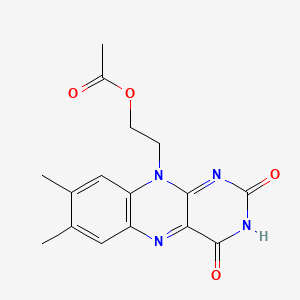
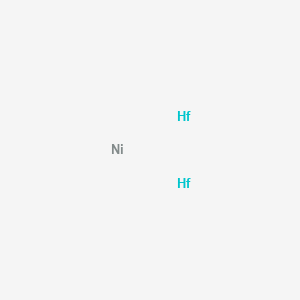
![[2-(2-Chloroanilino)-2-oxoethyl] 2-chloro-4-nitrobenzoate](/img/structure/B14721267.png)
![3,3'-[Ethane-1,2-diylbis(methylazanediyl)]di(propan-1-ol)](/img/structure/B14721277.png)
